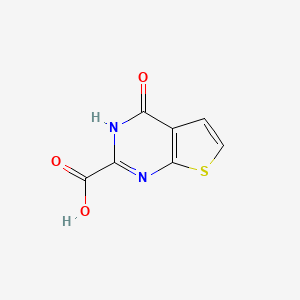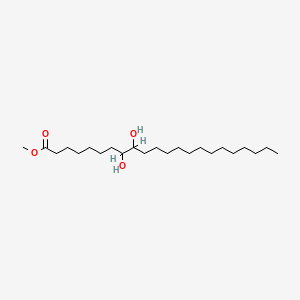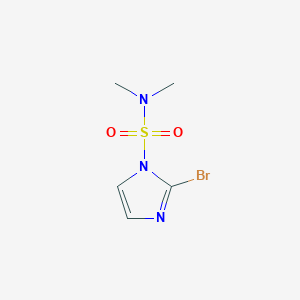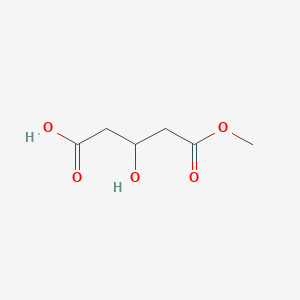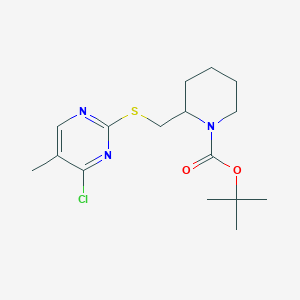
2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It features a pyrimidine ring substituted with a chloro and methyl group, connected via a sulfanylmethyl linker to a piperidine ring, which is further functionalized with a carboxylic acid tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives.
Substitution Reactions: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.
Linker Formation: The sulfanylmethyl linker is formed by reacting the pyrimidine derivative with a thiol compound.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.
Esterification: The final step involves esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl linker, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, leading to the formation of alcohols or amines.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.
Biology: As a probe for studying biological pathways involving pyrimidine derivatives.
Materials Science: As a building block for creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl linker and the ester group may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester
- 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The tert-butyl ester group in 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester may confer unique properties such as increased lipophilicity and stability compared to its methyl and ethyl ester counterparts.
Properties
Molecular Formula |
C16H24ClN3O2S |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
tert-butyl 2-[(4-chloro-5-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24ClN3O2S/c1-11-9-18-14(19-13(11)17)23-10-12-7-5-6-8-20(12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3 |
InChI Key |
HPKNPEYLDSRGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Cl)SCC2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


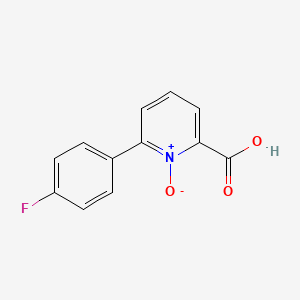
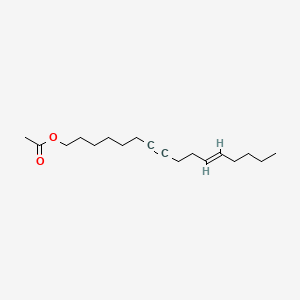
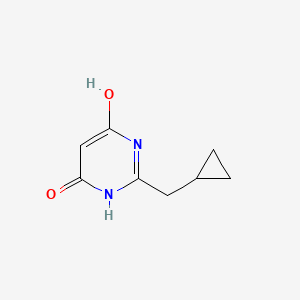
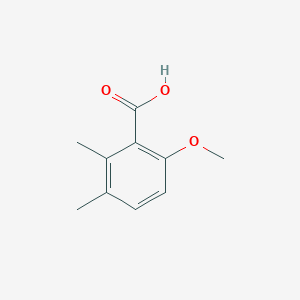

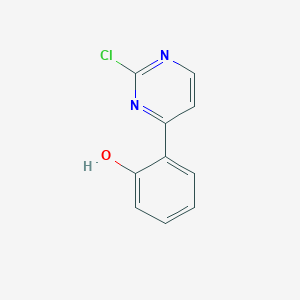
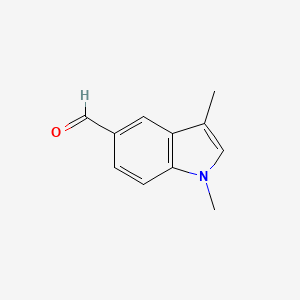
![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)


